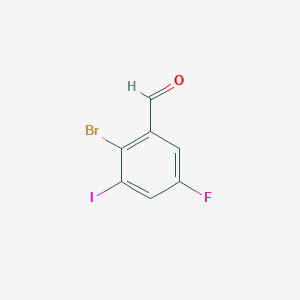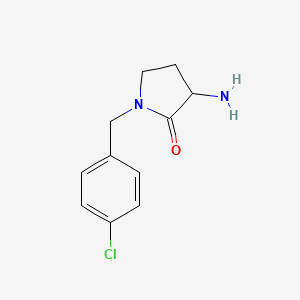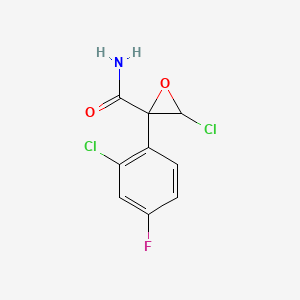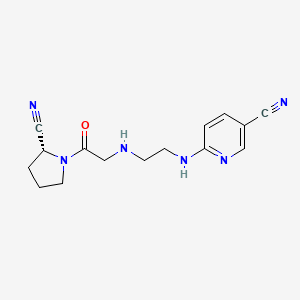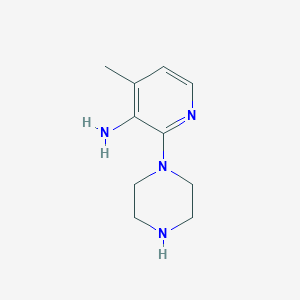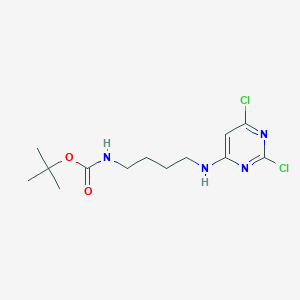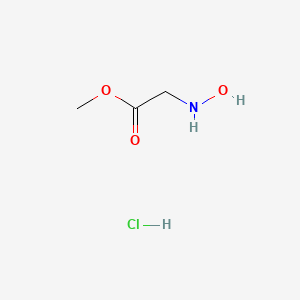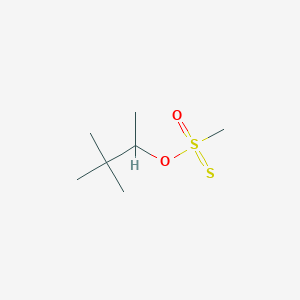![molecular formula C12H10F3NO2 B12849332 7-Methyl-3a-(trifluoromethyl)-3,3a-dihydrobenzo[d]pyrrolo[2,1-b]oxazol-1(2H)-one](/img/structure/B12849332.png)
7-Methyl-3a-(trifluoromethyl)-3,3a-dihydrobenzo[d]pyrrolo[2,1-b]oxazol-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Methyl-3a-(trifluoromethyl)-3,3a-dihydrobenzo[d]pyrrolo[2,1-b]oxazol-1(2H)-one is a complex organic compound featuring a trifluoromethyl group and a fused heterocyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-3a-(trifluoromethyl)-3,3a-dihydrobenzo[d]pyrrolo[2,1-b]oxazol-1(2H)-one typically involves multi-step organic reactions. One common approach is the cycloaddition reaction, where a dipolarophile reacts with a suitable precursor under specific conditions. For instance, the use of tert-butyl hydroperoxide (TBHP) as an oxidant and tetrabutylammonium iodide (TBAI) as a catalyst in isopropanol has been reported .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
7-Methyl-3a-(trifluoromethyl)-3,3a-dihydrobenzo[d]pyrrolo[2,1-b]oxazol-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like TBHP, reducing agents such as lithium aluminum hydride (LiAlH4), and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like isopropanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce different functional groups in place of the trifluoromethyl group.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities. The trifluoromethyl group is known to enhance the bioavailability and metabolic stability of pharmaceutical compounds .
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential as therapeutic agents. The trifluoromethyl group can improve the pharmacokinetic properties of drugs, making them more effective .
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as increased chemical resistance and stability.
作用机制
The mechanism of action of 7-Methyl-3a-(trifluoromethyl)-3,3a-dihydrobenzo[d]pyrrolo[2,1-b]oxazol-1(2H)-one involves its interaction with specific molecular targets. The trifluoromethyl group can influence the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
相似化合物的比较
Similar Compounds
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives: These compounds share a similar fused heterocyclic structure and are studied for their biological activities.
7-Deazaadenines: These compounds have a similar pyrrolo[2,3-d]pyrimidine core and are known for their anti-HIV, antitumor, and antimicrobial activities.
Uniqueness
The uniqueness of 7-Methyl-3a-(trifluoromethyl)-3,3a-dihydrobenzo[d]pyrrolo[2,1-b]oxazol-1(2H)-one lies in its trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, bioavailability, and ability to interact with biological targets, making it a valuable scaffold for drug development and other applications.
属性
分子式 |
C12H10F3NO2 |
|---|---|
分子量 |
257.21 g/mol |
IUPAC 名称 |
7-methyl-3a-(trifluoromethyl)-2,3-dihydropyrrolo[2,1-b][1,3]benzoxazol-1-one |
InChI |
InChI=1S/C12H10F3NO2/c1-7-2-3-9-8(6-7)16-10(17)4-5-11(16,18-9)12(13,14)15/h2-3,6H,4-5H2,1H3 |
InChI 键 |
MAEOADFHTUPLMJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)OC3(N2C(=O)CC3)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3aR,4R,6R,11aR,Z)-10-(Hydroxymethyl)-6-methyl-3-methylene-2,7-dioxo-2,3,3a,4,5,6,7,11a-octahydro-6,9-epoxycyclodeca[b]furan-4-yl methacrylate](/img/structure/B12849257.png)
